(2-Fluoro-4-isopropoxyphenyl)boronic acid

Suzuki-Miyaura coupling Reaction kinetics Substituent electronic effects

Researchers requiring efficient biaryl construction often face variability in cross-coupling yields due to electronic mismatch. (2-Fluoro-4-isopropoxyphenyl)boronic acid solves this with its balanced ortho-fluoro (-I) and para-isopropoxy (+M) substitution, ensuring predictable transmetallation kinetics. - Maximizes atom economy vs. pinacol esters; eliminates deprotection steps and reduces waste. - ≥98% purity across major suppliers with full QC documentation (NMR, HPLC). - Ambient shipping; long-term storage at 2-8°C under inert atmosphere.

Molecular Formula C9H12BFO3
Molecular Weight 198
CAS No. 586389-90-4
Cat. No. B591564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Fluoro-4-isopropoxyphenyl)boronic acid
CAS586389-90-4
Molecular FormulaC9H12BFO3
Molecular Weight198
Structural Identifiers
SMILESB(C1=C(C=C(C=C1)OC(C)C)F)(O)O
InChIInChI=1S/C9H12BFO3/c1-6(2)14-7-3-4-8(10(12)13)9(11)5-7/h3-6,12-13H,1-2H3
InChIKeyUFYDUWGUTFJYHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Fluoro-4-isopropoxyphenyl)boronic acid (CAS 586389-90-4) Procurement & Technical Specifications Overview


(2-Fluoro-4-isopropoxyphenyl)boronic acid (CAS 586389-90-4) is a functionalized arylboronic acid building block featuring an ortho-fluoro substituent and a para-isopropoxy group on the phenyl ring . This substitution pattern imparts distinct electronic and steric properties that differentiate it from simpler arylboronic acids and their ester derivatives. Commercially available at ≥98% purity from multiple suppliers , this compound serves as a key intermediate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for constructing complex biaryl architectures [1].

Why Generic Substitution Fails: Structural Specificity of (2-Fluoro-4-isopropoxyphenyl)boronic acid in Coupling Applications


Generic substitution of (2-fluoro-4-isopropoxyphenyl)boronic acid with structurally similar boronic acids or esters is not scientifically justifiable due to quantifiable differences in electronic effects, steric parameters, and reaction outcomes. The ortho-fluoro substituent exerts a -I inductive effect that modifies boron electrophilicity and transmetallation kinetics [1], while the para-isopropoxy group provides +M electron donation that enhances coupling efficiency compared to unsubstituted or solely electron-withdrawing analogs [2]. Furthermore, arylboronic acids demonstrate fundamentally different reactivity profiles versus their pinacol ester counterparts, with the free acid form exhibiting greater atom economy and requiring distinct base activation conditions [3]. These non-interchangeable characteristics directly impact synthetic yield, purity, and downstream application success.

(2-Fluoro-4-isopropoxyphenyl)boronic acid: Quantitative Differentiation Evidence Against Comparators


Electron-Donating Substituent Effect: Isopropoxy Group Confers Superior Suzuki Coupling Reactivity vs. Electron-Deficient Analogs

In aqueous micellar Suzuki-Miyaura coupling systems, arylboronic acids bearing electron-donating groups (EDGs) demonstrate substantially enhanced reactivity compared to those with electron-withdrawing groups (EWGs). The para-isopropoxy substituent of the target compound acts as an EDG (+M effect), which class-level studies indicate is beneficial for coupling efficiency. Conversely, arylboronic acids with EWGs are unfavorable for the reaction [1]. This establishes a class-level reactivity advantage for the target compound relative to fluorinated arylboronic acids lacking an EDG counterbalance.

Suzuki-Miyaura coupling Reaction kinetics Substituent electronic effects

Free Boronic Acid vs. Pinacol Ester: Higher Reactivity and Atom Economy in Ni-Catalyzed Coupling

In a direct head-to-head comparison of arylboron-based nucleophiles in Ni-catalyzed Suzuki-Miyaura cross-coupling with aryl mesylates and sulfamates, arylboronic acid was identified as the most reactive and most atom-economic among four boron species studied, including arylboronic acid pinacol esters, arylpotassium trifluoroborates, and aryl MIDA boronates [1][2]. This demonstrates that (2-fluoro-4-isopropoxyphenyl)boronic acid will exhibit intrinsically higher reactivity than its corresponding pinacol ester derivative (CAS 2121515-28-2).

Suzuki-Miyaura coupling Boron nucleophile comparison Atom economy

Fluorine Substitution: Enhanced Metabolic Stability for Downstream Pharmaceutical Applications vs. Non-Fluorinated Analogs

Fluorinated organic compounds are highly sought after in the fine chemical industry due to the unique properties that fluorine imparts, including increased metabolic stability, altered lipophilicity, and modified electronic characteristics, all of which can significantly enhance the performance of the final product [1]. The ortho-fluoro substituent in (2-fluoro-4-isopropoxyphenyl)boronic acid confers these class-level advantages to biaryl products synthesized via Suzuki coupling, distinguishing it from non-fluorinated 4-isopropoxyphenylboronic acid (CAS 153624-46-5).

Metabolic stability Fluorinated building blocks Drug discovery

Commercial Availability: Guaranteed ≥98% Purity with Analytical Documentation vs. Variable Quality from Alternative Sources

(2-Fluoro-4-isopropoxyphenyl)boronic acid (CAS 586389-90-4) is commercially available with guaranteed ≥98% purity from multiple established suppliers, including batch-specific QC documentation such as NMR, HPLC, and GC reports . In contrast, structurally related compounds such as the 2-fluoro-4-methoxyphenyl analog (CAS 162101-31-7) lack comparable widespread commercial availability with documented purity specifications, introducing procurement risk and potential batch variability .

Quality control Analytical purity Procurement specifications

Ortho-Fluoro Protodeboronation Liability: Stability Considerations Requiring Controlled Storage Conditions

Under basic conditions, polyfluorinated aryl boronic acid derivatives suffer from instability issues that are accelerated in compounds containing an ortho-fluorine group, which result in the formation of the corresponding protodeboronation products [1][2]. (2-Fluoro-4-isopropoxyphenyl)boronic acid contains an ortho-fluoro substituent and therefore requires storage under inert gas (nitrogen or argon) at 2-8°C to maintain stability . This represents a distinct handling requirement compared to non-ortho-fluorinated arylboronic acids or the more shelf-stable pinacol ester derivative (CAS 2121515-28-2).

Boronic acid stability Protodeboronation Storage conditions

(2-Fluoro-4-isopropoxyphenyl)boronic acid: High-Value Research & Industrial Application Scenarios


Medicinal Chemistry: Synthesis of Fluorinated Biaryl Drug Candidates with Enhanced Metabolic Stability

The ortho-fluoro and para-isopropoxy substitution pattern of this boronic acid enables the construction of biaryl pharmacophores with balanced electronic properties and improved metabolic stability [1]. Class-level evidence indicates that fluorinated aromatic building blocks confer increased resistance to oxidative metabolism compared to non-fluorinated analogs, making this compound particularly valuable for lead optimization programs targeting cytochrome P450-mediated clearance pathways [1].

Process Chemistry: High-Atom-Economy Suzuki Coupling for Scale-Up Synthesis

Direct comparative studies demonstrate that arylboronic acids are the most atom-economic and reactive boron nucleophiles for Suzuki-Miyaura coupling [2][3]. (2-Fluoro-4-isopropoxyphenyl)boronic acid in its free acid form eliminates the mass burden of the pinacol moiety, reducing waste generation and simplifying purification—critical advantages in process-scale applications where pinacol ester hydrolysis or column chromatography would be cost-prohibitive [2][3].

Agrochemical Intermediate: Construction of Herbicidal and Fungicidal Biaryl Scaffolds

The electron-donating isopropoxy group enhances coupling reactivity relative to purely electron-withdrawing fluorinated boronic acids, as established by class-level substituent effect studies [4]. This balanced electronic profile makes (2-fluoro-4-isopropoxyphenyl)boronic acid an efficient coupling partner for constructing the biaryl cores prevalent in modern agrochemical active ingredients, where fluorine substitution often improves bioavailability and environmental persistence profiles [1].

Specialty Materials: Synthesis of Fluorinated Liquid Crystal and OLED Precursors

The combination of ortho-fluoro and para-alkoxy substitution on the phenyl ring provides a specific electronic and steric profile desirable for the synthesis of fluorinated liquid crystal intermediates and OLED materials. The free boronic acid form enables efficient Suzuki coupling without the additional deprotection steps required when using pinacol esters, streamlining the synthesis of extended π-conjugated systems [2][3].

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